molecular formula C9H18O3 B7822376 3-Hydroxy-2,2-dimethylpropyl isobutyrate CAS No. 5919-84-6

3-Hydroxy-2,2-dimethylpropyl isobutyrate

Cat. No.: B7822376
CAS No.: 5919-84-6
M. Wt: 174.24 g/mol
InChI Key: HNWHVVWRJAXEEC-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropyl isobutyrate is a versatile organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification of 3-hydroxy-2,2-dimethylpropyl alcohol with isobutyric acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-2,2-dimethylpropyl isobutyrate involves large-scale esterification reactions using neopentyl glycol and isobutyraldehyde. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,2-dimethylpropyl isobutyrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to form carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur with strong nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols.

  • Substitution: Various substituted esters or alcohols.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl isobutyrate is widely used in scientific research due to its unique properties. It serves as a solvent, plasticizer, and intermediate in the synthesis of other chemical compounds. Its applications span across chemistry, biology, medicine, and industry.

Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions. Biology: It can be used in biochemical assays and as a component in cell culture media. Medicine: It is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems. Industry: It finds applications in the production of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism by which 3-Hydroxy-2,2-dimethylpropyl isobutyrate exerts its effects depends on its specific application. In general, it acts as a solvent or plasticizer, interacting with other molecules to modify their physical properties. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Neopentyl glycol monoisobutyrate

  • 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate

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Properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(2)8(11)12-6-9(3,4)5-10/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHVVWRJAXEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863652
Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5919-84-6
Record name 3-Hydroxy-2,2-dimethylpropyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5919-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-dimethylpropyl isobutyrate
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